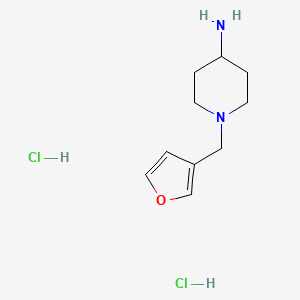

1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride

Overview

Description

Piperidin-4-amine dihydrochloride is a compound that has a molecular weight of 173.08 . It’s a solid substance stored at room temperature under an inert atmosphere .

Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Physical And Chemical Properties Analysis

Piperidin-4-amine dihydrochloride is a solid substance that is stored at room temperature under an inert atmosphere .Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis of azole derivatives starting from furan-2-carbohydrazide, leading to the creation of compounds with potential antimicrobial activities. Some of these compounds demonstrated activity against tested microorganisms, suggesting the broader applicability of furan derivatives in developing antimicrobial agents (Başoğlu et al., 2013).

Pharmacological Evaluation

Novel derivatives incorporating the furan moiety have been synthesized and evaluated for their antidepressant and antianxiety activities. Notably, compounds showed significant activity in Porsolt’s behavioral despair (forced swimming) test and the plus maze method for antianxiety, highlighting the therapeutic potential of furan-based compounds in mental health treatment (Kumar et al., 2017).

Anticancer Activity

The efficient synthesis of piperazine-2,6-dione derivatives, including those with furan-2-ylmethanamine, has been studied. Several synthesized compounds exhibited good anticancer activity against various cancer cell lines, indicating the potential for furan derivatives in cancer therapy applications (Kumar et al., 2013).

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This study demonstrates the utility of furan derivatives in enhancing the efficiency of catalytic reactions, facilitating the synthesis of pharmaceutically relevant compounds (Bhunia et al., 2017).

Corrosion Inhibition

Furan derivatives have been investigated as potential inhibitors for mild steel corrosion in acidic solutions. Studies show that compounds like 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) effectively inhibit corrosion, suggesting applications in protecting metal surfaces in industrial contexts (Sappani & Karthikeyan, 2014).

Safety And Hazards

The safety information for Piperidin-4-amine dihydrochloride includes several hazard statements such as H302-H315-H319-H335 and several precautionary statements such as P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

Future Directions

properties

IUPAC Name |

1-(furan-3-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h3,6,8,10H,1-2,4-5,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDOKEFQMHGODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=COC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-ylmethyl)piperidin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1473338.png)

![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)

![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)